![molecular formula C9H10N2O2 B1322424 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 452296-79-6](/img/structure/B1322424.png)
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine
Overview
Description
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as DPP and is a derivative of pyridine. DPP has a unique chemical structure that makes it a promising candidate for the development of novel drugs. In
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, based on the information available and related compounds:
Diabetes Management
Compounds similar to 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine have been studied for their potential to reduce blood glucose levels, which could be beneficial in treating conditions like hyperglycemia and diabetes-related disorders .
Cardiovascular Diseases
Due to their blood glucose-lowering effects, these compounds may also aid in the prevention and treatment of cardiovascular diseases associated with diabetic dyslipidemia and hyperlipidemia .
Cancer Therapy
The pyrrolo[2,3-b]pyridine motif, closely related to the user’s compound of interest, has been utilized in designing potent FGFR inhibitors, which are relevant in cancer therapy .
Neurological Disorders
Historically, derivatives of pyrrolopyridine have been reported for their analeptic activity, which could imply potential applications in treating neurological disorders .
Synthetic Chemistry
Pyrrolopyridine derivatives are used in synthetic chemistry for creating various compounds with potential biological activities .
Drug Development
The structural motif of pyrrolopyridine serves as a hinge binder in molecular design, which is crucial in the development of new drugs .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound affects multiple pathways, given its complex structure and potential for diverse interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-5-11-9(13-2)8-6(7)3-4-10-8/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVWTMXLIRALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625941 | |
Record name | 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
452296-79-6 | |
Record name | 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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